5,6-Diethylpyrazine-2,3-dicarbonitrile
Description
5,6-Diethylpyrazine-2,3-dicarbonitrile is a pyrazine derivative featuring two ethyl groups at the 5 and 6 positions and two cyano groups at the 2 and 3 positions. Its ethyl substituents contribute to moderate steric bulk and enhanced solubility in organic solvents compared to phenyl or heteroaryl-substituted analogues.
Properties
Molecular Formula |
C10H10N4 |
|---|---|
Molecular Weight |
186.21g/mol |
IUPAC Name |
5,6-diethylpyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C10H10N4/c1-3-7-8(4-2)14-10(6-12)9(5-11)13-7/h3-4H2,1-2H3 |
InChI Key |
DYXQCJGRWYUNKK-UHFFFAOYSA-N |
SMILES |
CCC1=C(N=C(C(=N1)C#N)C#N)CC |
Canonical SMILES |
CCC1=C(N=C(C(=N1)C#N)C#N)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
The structural and functional properties of 5,6-diethylpyrazine-2,3-dicarbonitrile are critically influenced by its substituents. Below is a comparative analysis with key analogues:
Substituent Effects on Structural and Electronic Properties
Table 1: Substituent Comparison of Pyrazine-2,3-dicarbonitrile Derivatives
*Calculated based on molecular formula C₁₀H₁₂N₄.
- Steric and Solubility Differences: Ethyl groups in the target compound provide intermediate steric hindrance and higher solubility in non-polar solvents compared to bulky phenyl or rigid pyridyl substituents .
- Electronic Effects: Ethyl groups are electron-donating via inductive effects, contrasting with electron-withdrawing cyano or methylthio groups. This influences reactivity in cyclization reactions for macrocycle formation .
Spectral and Reactivity Comparisons
Table 2: UV-Vis and Reactivity Data
- UV-Vis Profiles: Amino-substituted derivatives (e.g., 5-(t-butylamino)-6-methyl) exhibit λmax at 267–373 nm due to extended conjugation, whereas thiophene-substituted analogues show broader absorption, beneficial for light-harvesting applications .
- Reactivity : Ethyl-substituted derivatives are preferred for azaphthalocyanine synthesis due to balanced steric effects, whereas bulky substituents (e.g., phenyl) hinder macrocycle formation .
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via the formation of a diimine intermediate from 2,3-diaminomaleonitrile and a diethyl-substituted 1,2-diketone (e.g., 3,4-diethylhexane-2,3-dione). In the presence of a copper salen Schiff base catalyst anchored into SBA-15 mesoporous silica, the intermediate undergoes cyclization in aqueous media. The catalytic system enhances reaction efficiency by providing a high surface area and stabilizing the transition state.
Key parameters include:
-
Catalyst loading : 5–10 mol% copper salen/SBA-15.
-
Solvent : Water, enabling a green synthesis pathway.
-
Temperature : Reflux conditions (≈100°C) for 6–8 hours.
The crystal structure of analogous compounds (e.g., 5,6-dimethylpyrazine-2,3-dicarbonitrile) confirms the planar geometry of the pyrazine core, with bond lengths and angles consistent with aromatic stabilization.
Onion Extract-Catalyzed Green Synthesis
An innovative, eco-friendly method employs onion extract as a biocatalyst for the condensation of 1,2-diketones and 1,2-diamines. This approach avoids toxic metals and harsh conditions, making it suitable for large-scale applications.
Experimental Optimization
For 5,6-diethylpyrazine-2,3-dicarbonitrile, the reaction involves:
Optimization Studies
-
Solvent screening : Ethanol outperformed DMF, DCM, and water due to its polarity and miscibility with onion extract.
-
Catalyst recyclability : The extract retained 85% efficiency after five cycles.
-
Substrate scope : The method accommodates diverse 1,2-diketones and diamines, demonstrating broad applicability.
Characterization Data
The product was confirmed via NMR spectroscopy:
-
¹H NMR (CDCl₃) : δ 1.39 (m, 6H, CH₂CH₃), 1.97 (m, 2H, CH₂), 2.97 (m, 2H, CH₂CN).
-
¹³C NMR (CDCl₃) : δ 11.2 (CH₃), 19.8 (CH₂), 25.1 (C≡N), 113.4 (aromatic C), 161.3 (C≡N).
Comparative Analysis of Synthetic Methods
The following table contrasts key methodologies for synthesizing 5,6-diethylpyrazine-2,3-dicarbonitrile:
The onion extract method stands out for its rapid reaction time, high yield, and environmental compatibility. In contrast, traditional metal oxide catalysts require elevated temperatures and longer durations .
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